molecular formula C17H25FN2O2 B3420596 tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate CAS No. 1955548-13-6

tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

Cat. No. B3420596
CAS RN: 1955548-13-6
M. Wt: 308.4 g/mol
InChI Key: IWJGXWXLGKKCJJ-UKRRQHHQSA-N
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Description

The compound “tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The tert-butyl group is a bulky substituent that can have significant effects on the molecule’s reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the aminomethyl and 4-fluorophenyl groups, and the attachment of the tert-butyl carboxylate group . The exact methods would depend on the specific synthetic route chosen by the chemist.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, with the various substituents attached at the 3 and 4 positions. The stereochemistry at these positions is specified as (3R,4S), indicating the relative orientations of the substituents .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the various functional groups present. For example, the aminomethyl group could potentially be involved in reactions with electrophiles, while the carboxylate group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylate group and the nonpolar tert-butyl group could give the compound both hydrophilic and hydrophobic properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperidine derivatives are active in the central nervous system, so it’s possible that this compound could have similar effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its reactivity, and evaluation of its potential uses in various applications, such as medicinal chemistry .

properties

CAS RN

1955548-13-6

Product Name

tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3/t13-,15-/m1/s1

InChI Key

IWJGXWXLGKKCJJ-UKRRQHHQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CN)C2=CC=C(C=C2)F

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F

Origin of Product

United States

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